molecular formula C20H19FN2O2 B2625799 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine CAS No. 477856-58-9

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine

Cat. No.: B2625799
CAS No.: 477856-58-9
M. Wt: 338.382
InChI Key: QQLCYNLGRRJGLY-UHFFFAOYSA-N
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Description

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 4-(3-fluoropropoxy)phenyl group and a 4-(4-methoxyphenyl) group

Scientific Research Applications

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine are not detailed in the available literature . As with all chemicals, it should be handled with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(3-fluoropropoxy)benzaldehyde and 4-methoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine derivative.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the final pyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: Using catalysts to enhance the reaction rate and selectivity.

    Purification: Employing methods such as recrystallization and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds.

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-Fluoropropoxy)phenyl]-4-(2-pyridinyl)pyrimidine
  • (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-methoxyphenyl)amino]prop-2-enenitrile
  • (2E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

2-[4-(3-Fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(3-fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-24-17-7-3-15(4-8-17)19-11-13-22-20(23-19)16-5-9-18(10-6-16)25-14-2-12-21/h3-11,13H,2,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLCYNLGRRJGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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